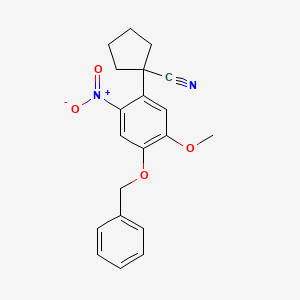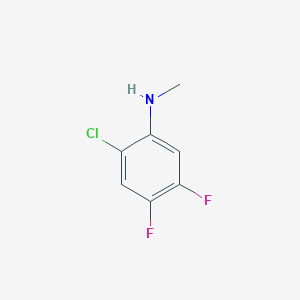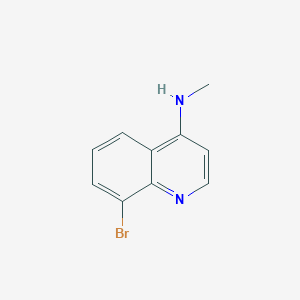
4-((4-Aminobutyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Aminobutyl)amino)butanoic acid is a chemical compound with the molecular formula C8H18N2O2 It is a derivative of butanoic acid, featuring an amino group attached to the fourth carbon atom of the butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminobutyl)amino)butanoic acid typically involves the reaction of 4-aminobutyric acid with 1,4-diaminobutane under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-((4-Aminobutyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino butanoic acid derivatives.
科学的研究の応用
4-((4-Aminobutyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-((4-Aminobutyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, ion channels, and enzyme activities. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
4-Aminobutanoic acid:
4-(4-Aminobenzenesulfonylamino)-butanoic acid: A derivative with sulfonylamino substitution, used in various chemical applications.
Uniqueness
4-((4-Aminobutyl)amino)butanoic acid is unique due to its dual amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
特性
分子式 |
C8H18N2O2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
4-(4-aminobutylamino)butanoic acid |
InChI |
InChI=1S/C8H18N2O2/c9-5-1-2-6-10-7-3-4-8(11)12/h10H,1-7,9H2,(H,11,12) |
InChIキー |
ZVBGXHGJNSGOMX-UHFFFAOYSA-N |
正規SMILES |
C(CCNCCCC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)
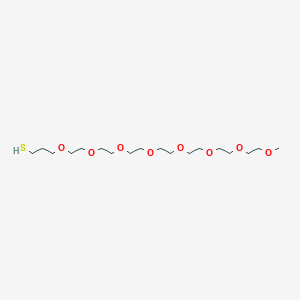


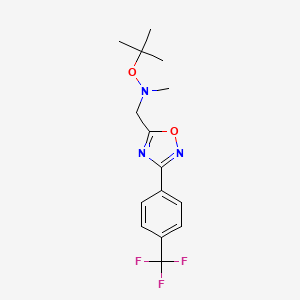
![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)
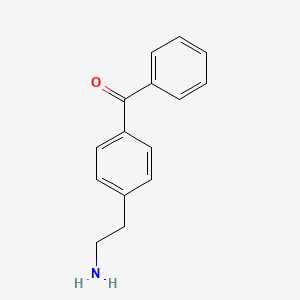
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
